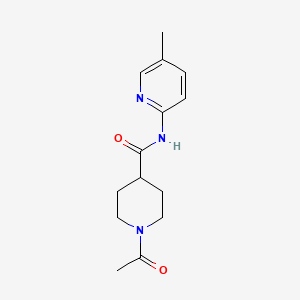

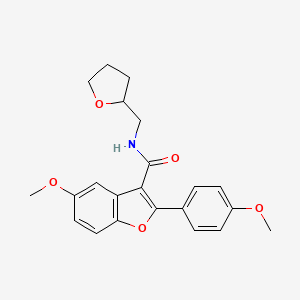

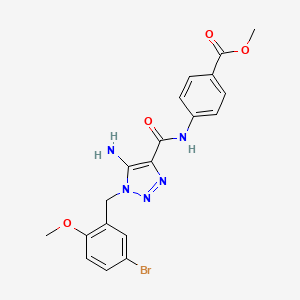

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide” was not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Antiviral Properties

The compound 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide, identified as TAK-220, shows promising properties as an antiviral agent, particularly against HIV-1. It exhibits strong inhibitory effects on the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. This compound has high CCR5 binding affinity and potent inhibition of membrane fusion, making it a significant clinical candidate for further development in HIV-1 treatment (Imamura et al., 2006).

Diagnostic Imaging Applications

In another application, derivatives of this compound have been used in the development of new potential PET (Positron Emission Tomography) agents. These compounds, specifically designed for imaging of IRAK4 enzyme in neuroinflammation, demonstrate the versatility of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide in diagnostic imaging and potentially in neurological research (Wang et al., 2018).

Chemical Synthesis and Optimization

Research into the synthesis of related compounds includes the development of enantioselective processes for CGRP (Calcitonin Gene-Related Peptide) receptor inhibitors. This area of study highlights the role of similar piperidine compounds in the synthesis of pharmaceuticals, demonstrating the broader relevance of the chemical structure in medicinal chemistry (Cann et al., 2012).

Neuroinflammation Imaging

A specific derivative, [11C]CPPC, has been used as a PET radiotracer for imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This application is crucial for understanding various neuropsychiatric disorders and the immune environment of malignancies in the central nervous system (Horti et al., 2019).

Inhibitors in Disease Treatment

Further applications include its derivatives being potent inhibitors in disease treatment. For example, specific derivatives have shown potential as tubulin inhibitors and antiproliferative agents in cancer research. This indicates the compound's utility in developing novel therapeutic agents for cancer treatment (Krasavin et al., 2014).

Eigenschaften

IUPAC Name |

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-10-3-4-13(15-9-10)16-14(19)12-5-7-17(8-6-12)11(2)18/h3-4,9,12H,5-8H2,1-2H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNVJBRMIHEEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2479905.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2479910.png)

![Tert-butyl 4-[(5,6-dichloropyridin-3-yl)sulfonyl]-2,3-dimethylpiperazine-1-carboxylate](/img/structure/B2479911.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)